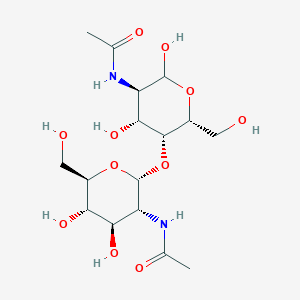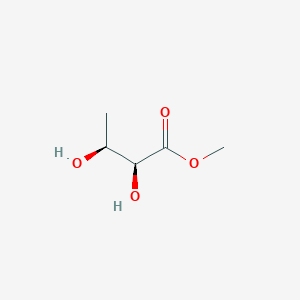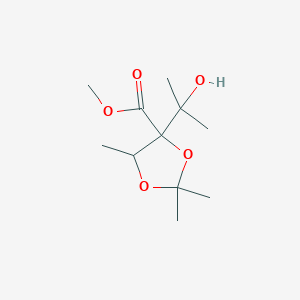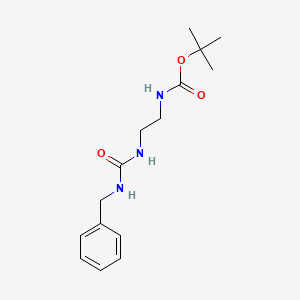
Desfluoro Idelalisib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:
Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.
Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.
化学反应分析
Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.
Substitution: The phenyl group can be introduced or modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.
科学研究应用
Desfluoro Idelalisib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacological properties.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various cancers, similar to Idelalisib.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
作用机制
Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.
相似化合物的比较
Idelalisib: The parent compound, which includes a fluorine atom.
Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.
Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.
Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.
属性
CAS 编号 |
870281-74-6 |
|---|---|
分子式 |
C₂₂H₁₉N₇O |
分子量 |
397.43 |
同义词 |
3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1145452.png)
